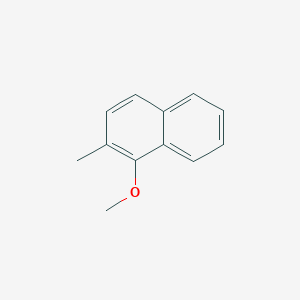

1-Methoxy-2-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIFCLBPAVRDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methoxy 2 Methylnaphthalene and Its Analogs

Established Synthetic Pathways for 1-Methoxy-2-methylnaphthalene

The creation of this compound can be approached through several established chemical routes. These pathways typically involve the sequential introduction of the methyl and methoxy (B1213986) groups onto the naphthalene (B1677914) scaffold or the modification of closely related naphthalene derivatives.

A common and direct method for introducing a methoxy group onto a naphthalene ring is through the Williamson ether synthesis. This reaction requires a hydroxyl group (-OH) to be present on the ring, which is then deprotonated by a base to form a nucleophilic alkoxide. This alkoxide subsequently reacts with a methylating agent. For the synthesis of this compound, the precursor required is 2-methyl-1-naphthol (B1210624).

The general reaction proceeds as follows:

Deprotonation: 2-methyl-1-naphthol is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding sodium or potassium 2-methyl-1-naphthoxide.

Nucleophilic Attack: The naphthoxide ion then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This results in the formation of the ether linkage, yielding this compound. youtube.com

Two common methylating agents used in this context are compared in the table below.

| Methylating Agent | Key Characteristics | Typical Yield (Analogous Rxn) |

| Dimethyl Sulfate | Highly efficient, fast reaction time, but very toxic. | 79% |

| Methyl Iodide | Less toxic than dimethyl sulfate, accessible, but may require longer reaction times. | 60-77% |

Data based on the methylation of 2-naphthol (B1666908), a structurally similar compound. youtube.com

Another approach involves using dimethyl carbonate as a methylating agent in the presence of a phase transfer catalyst, which avoids the use of highly toxic reagents and organic solvents. google.com

Multi-step derivatization of readily available naphthalene compounds is a versatile strategy. This approach involves a sequence of reactions to introduce and modify functional groups at specific positions. A plausible route starting from 2-naphthol involves initial bromination followed by methylation to introduce the methoxy group, demonstrating how functional groups can be manipulated on the naphthalene core. orgsyn.org

A hypothetical pathway to this compound starting from 2-methylnaphthalene (B46627) could involve these steps:

Introduction of a Directing Group: A functional group, such as a nitro group (-NO₂) or a sulfonic acid group (-SO₃H), is introduced onto the 2-methylnaphthalene ring. Due to the directing effect of the methyl group and the inherent reactivity of the naphthalene C1 position, this substitution would preferentially occur at the 1-position.

Conversion to a Hydroxyl Group: The introduced group is then chemically converted into a hydroxyl group. For example, a nitro group can be reduced to an amino group (-NH₂), which can then be converted to a hydroxyl group via a diazonium salt intermediate.

Methylation: The resulting 2-methyl-1-naphthol is then methylated as described in section 2.1.1.

The key step in converting a naphthol to a methoxynaphthalene is the methylation of the hydroxyl group. This reaction specifically forms an ether from an alcohol (or phenol) and is fundamental in organic synthesis.

With Dimethyl Sulfate: In a typical procedure, the naphthol is dissolved in an aqueous basic solution, such as sodium hydroxide. Dimethyl sulfate is then added, often with heating, to drive the reaction to completion and hydrolyze any excess reagent. youtube.com The product, being insoluble in water, precipitates out of the solution.

With Methyl Iodide: The naphthol is first treated with a base like potassium hydroxide in a solvent such as methanol (B129727) to form the potassium naphthoxide salt. Methyl iodide is then added, and the mixture is stirred for an extended period, allowing the nucleophilic substitution to occur. youtube.com

With Dimethyl Carbonate (DMC): This method is considered a "greener" alternative. The naphthol is dissolved in a dilute alkali solution, and DMC is added along with a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). The reaction is heated to produce the methoxy derivative, offering high yields without the need for harsh organic solvents or highly toxic methylating agents. google.com

Instead of functionalizing an existing naphthalene ring, the substituted ring system itself can be constructed using cyclization reactions. This approach is particularly useful for creating polysubstituted naphthalenes with a defined substitution pattern. One powerful method is the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov

This methodology involves a 6-endo-dig cyclization where an alkyne attached to an aromatic ring reacts with an electrophile (like I₂, Br₂, or ICl). The reaction proceeds through a cascade that forms the second ring of the naphthalene system. By choosing an appropriately substituted arene as the starting material, this method allows for the regioselective synthesis of complex naphthalene derivatives. nih.gov For instance, cyclization of a 3-methoxyphenyl (B12655295) alkynol was shown to be highly regioselective, yielding a 7:1 mixture of isomers. nih.gov

Another modern technique involves the [4+2] cycloaddition (Diels-Alder reaction) between aryne intermediates and substituted 2-pyrones. This reaction is followed by a decarboxylative aromatization to furnish highly functionalized naphthalenes. rsc.org

Regioselective Synthesis of this compound

Achieving the specific 1,2-substitution pattern of this compound hinges on controlling the regioselectivity of the reactions. Traditional electrophilic aromatic substitutions on naphthalene can be complex, but understanding the governing principles allows for directed synthesis. researchgate.net

The orientation of incoming substituents on a naphthalene ring is governed by several factors, including the stability of the carbocation intermediate (the sigma complex), the nature of existing substituents, and reaction conditions like temperature and solvent.

Inherent Reactivity of the Naphthalene Ring: Naphthalene is more reactive than benzene (B151609) in electrophilic substitution. The C1 (or α) position is generally more reactive than the C2 (or β) position. This is because the intermediate formed by attack at the C1 position is more stable; it can be represented by more resonance structures that preserve one of the aromatic rings as a complete benzene ring. libretexts.org

Directing Effect of the Methyl Group: In 2-methylnaphthalene, the methyl group is an activating, ortho-, para-directing group. It enhances the electron density at the ortho positions (C1 and C3) and, to a lesser extent, at other positions in the ring system. The combination of the inherent high reactivity of the C1 position and the activating effect of the C2-methyl group makes the C1 position the most favorable site for electrophilic attack. This inherent selectivity is crucial for synthesizing 1-substituted-2-methylnaphthalene precursors.

Influence of Reaction Conditions: In some cases, the regiochemical outcome can be influenced by reaction conditions. For example, the sulfonation of naphthalene yields the 1-substituted product at lower temperatures and the 2-substituted product at higher temperatures. bombaytechnologist.in Similarly, Friedel-Crafts acylation can be directed to either the C1 or C2 position by changing the solvent. libretexts.org This provides a toolkit for chemists to control the position of functionalization.

| Reaction | Solvent | Major Product |

| Friedel-Crafts Acylation | Carbon Disulfide (CS₂) | 1-Acylnaphthalene |

| Friedel-Crafts Acylation | Nitrobenzene (B124822) | 2-Acylnaphthalene |

Table illustrating solvent effect on regioselectivity in naphthalene acylation. libretexts.org

By leveraging these principles, the synthesis of this compound can be strategically planned, ensuring that the functional groups are introduced at the desired C1 and C2 positions with high selectivity.

Factors Influencing Regioselectivity (e.g., Steric and Electronic Effects)

The regioselectivity of electrophilic aromatic substitution on a pre-existing this compound core is governed by a complex interplay of electronic and steric factors. The naphthalene ring system itself does not have uniform reactivity at all positions. Electrophilic attack is generally favored at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) because the carbocation intermediate formed during α-substitution is more resonance-stabilized.

In the case of this compound, the two substituents already present on the ring exert significant directing effects. The methoxy group at the C1 position is a powerful activating group due to its ability to donate electron density to the aromatic system via a +R (resonance) effect. This effect strongly activates the positions ortho (C2) and para (C4) to it. The methyl group at the C2 position is also an activating group, though less potent than the methoxy group, operating through a +I (inductive) effect and hyperconjugation. It directs incoming electrophiles to its ortho (C1 and C3) and para (C6) positions.

When considering further substitution, the positions C1 and C2 are already occupied. The directing effects of the existing substituents can be summarized as follows:

-OCH₃ group at C1 (strong activator): Strongly directs to C2 (blocked) and C4. Weakly activates the peri-position C8.

-CH₃ group at C2 (weak activator): Directs to C1 (blocked), C3, and C6.

The cumulative effect of these groups results in a highly activated naphthalene system with specific sites favored for electrophilic attack. The C4 position is strongly activated by the powerful resonance effect of the C1-methoxy group. The C3 position is activated by the C2-methyl group. The C6 position is also activated by the C2-methyl group.

However, steric hindrance plays a crucial role, particularly concerning the peri-position (C8). The methoxy group at C1 can sterically encumber the C8 position, making it a less favorable site for attack by bulky electrophiles, despite some electronic activation. scispace.comchemrxiv.orgwikipedia.orgst-andrews.ac.uk This peri-interaction can cause significant strain and deviation from planarity in 1,8-disubstituted naphthalenes. scispace.comchemrxiv.orgwikipedia.orgst-andrews.ac.uk

Therefore, the most likely position for a subsequent electrophilic substitution on this compound is the C4 position, which is electronically favored by the potent methoxy group and is not significantly sterically hindered. The outcome can, however, be influenced by the specific reaction conditions and the nature of the electrophile. For instance, Friedel-Crafts acylation, which involves a bulky electrophilic complex, might be more sensitive to steric factors than nitration.

| Position | Electronic Effects | Steric Effects | Predicted Reactivity |

| C3 | Activated by C2-CH₃ (ortho) | Adjacent to the methyl group, moderate hindrance. | Moderately Favorable |

| C4 | Strongly activated by C1-OCH₃ (para) | Relatively unhindered. | Highly Favorable |

| C5 | No strong activation | Relatively unhindered. | Less Favorable |

| C6 | Activated by C2-CH₃ (para) | Relatively unhindered. | Favorable |

| C7 | No strong activation | Relatively unhindered. | Less Favorable |

| C8 | Activated by C1-OCH₃ (ortho, peri) | Significant steric hindrance from C1-OCH₃. | Less Favorable (especially with bulky electrophiles) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of naphthalene derivatives.

Exploration of Environmentally Benign Reagents and Solvents

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Micellar catalysis, where reactions are conducted in water containing surfactants, has emerged as a powerful technique for organic synthesis. novartis.com This approach can be applied to Williamson ether synthesis, a common method for preparing alkoxynaphthalenes, by facilitating the reaction between a naphthol and an alkylating agent in an aqueous medium, thereby avoiding the need for hazardous organic solvents. nih.gov

Another green strategy is the use of solvent-free reaction conditions. For instance, grinding techniques, where reactants and a solid catalyst are physically ground together, can promote reactions through the generation of local heat and increased contact between reactants. rsc.org This method eliminates the need for any solvent, significantly reducing waste.

Catalytic Synthesis Routes (e.g., Zeolite-Catalyzed Reactions)

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy, lower energy consumption, and the potential for catalyst recycling. Zeolites, which are microporous aluminosilicate (B74896) minerals, are highly effective solid acid catalysts for various organic transformations, including the synthesis of naphthalene derivatives. lidsen.com

Zeolites such as H-Y, H-Beta, and H-mordenite have been successfully employed in the alkylation of naphthalenes and their derivatives. researchgate.netscilit.com For example, the alkylation of 2-methoxynaphthalene (B124790) with alcohols can be catalyzed by large-pore zeolites, offering a shape-selective route to specific isomers. researchgate.net Similarly, the methylation of naphthalene or methylnaphthalene with methanol over zeolite catalysts like ZSM-12 and MCM-22 has been extensively studied. researchgate.netresearchgate.net These processes are advantageous as they replace traditional homogeneous Friedel-Crafts catalysts (like AlCl₃), which are difficult to handle and generate significant waste.

A plausible zeolite-catalyzed route to this compound could involve the sequential or concurrent methylation and methoxylation of a suitable naphthalene precursor within the pores of a shape-selective zeolite. The well-defined pore structure of zeolites can influence the regioselectivity of the reaction, favoring the formation of specific isomers while inhibiting others. bcrec.idrsc.org

| Green Chemistry Approach | Description | Application in Naphthalene Derivative Synthesis |

| Benign Solvents | Replacing hazardous organic solvents with alternatives like water. | Williamson ether synthesis of alkoxynaphthalenes in aqueous micellar media. novartis.comnih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or heating. | Potential for solid-state synthesis of substituted naphthalenes, reducing solvent waste. rsc.org |

| Zeolite Catalysis | Using recyclable, solid acid catalysts for alkylation and other transformations. | Shape-selective alkylation of methoxynaphthalenes and methylation of naphthalenes. researchgate.netresearchgate.netresearchgate.net |

Advanced Synthetic Methodologies for Derivatives

The this compound scaffold can serve as a building block for more complex and functionally diverse molecules. Advanced synthetic methodologies enable the construction of intricate structures and the introduction of chirality.

Multi-Step Organic Reactions for Complex Structures

The synthesis of complex, biologically active natural products often involves multi-step reaction sequences. Many natural products contain a substituted naphthalene core, and synthetic routes to these molecules demonstrate the application of advanced organic reactions. researchgate.netchemistryviews.orgnih.gov For example, a synthetic strategy towards a complex naphthalene-containing natural product might begin with a simple precursor like 1-bromonaphthalen-2-ol. researchgate.netchemistryviews.org This starting material could undergo a series of transformations, including protection of functional groups, cross-coupling reactions to build a carbon skeleton, and regioselective C-H functionalization to introduce substituents like methyl groups.

A sequence to build a complex derivative from a this compound core could involve:

Lithiation and Electrophilic Quench: Directed ortho-metalation at the C3 position, followed by reaction with an electrophile to introduce a new functional group.

Cross-Coupling Reactions: Conversion of a position (e.g., C4) into a halide or triflate, followed by Suzuki, Stille, or Heck coupling to form a new carbon-carbon bond.

Annulation Reactions: Building a new ring onto the naphthalene framework, for instance, through a Diels-Alder or a transition-metal-catalyzed cycloaddition reaction. rsc.org

These multi-step sequences allow for the precise and controlled construction of complex molecular architectures based on the naphthalene scaffold. researchgate.net

Enantioselective Synthesis for Chiral Analogs

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in medicinal chemistry. For naphthalene derivatives, chirality can be introduced either through a chiral center in a substituent or by creating axial chirality, where rotation around a C-C bond is restricted.

A powerful modern technique for creating axially chiral naphthalenes is the transition-metal-catalyzed enantioselective [2+2+2] cycloaddition. In this approach, a 1-alkynyl-8-arylnaphthalene can react with a 1,6-diyne in the presence of a chiral rhodium-BINAP catalyst. acs.orgelsevierpure.comnih.gov This reaction constructs a new aromatic ring and, due to the steric hindrance between the substituents at the 1 and 8 positions, creates a stable, axially chiral 1,8-diarylnaphthalene with high enantioselectivity. acs.orgelsevierpure.comnih.gov

Another advanced strategy involves a nickel(II)-catalyzed Diels-Alder reaction between an isobenzofuran (B1246724) and a chiral dienophile, followed by a dehydrative aromatization. This sequence has been used to synthesize triaxially chiral polysubstituted naphthalene derivatives with excellent enantioselectivity. chemistryviews.org Central-to-axial chirality conversion is another sophisticated method where a molecule with a stereocenter is transformed into an axially chiral compound, as demonstrated in the synthesis of quinoline-naphthalene atropisomers. researchgate.netnih.gov These methods represent the cutting edge of asymmetric synthesis and can be applied to create chiral analogs of this compound for applications in materials science and as chiral ligands in catalysis. researchgate.netacs.orgacs.org

| Advanced Methodology | Description | Example Application for Naphthalene Analogs |

| Multi-Step Synthesis | A sequence of reactions to build complex molecules from simpler starting materials. | Synthesis of bioactive natural products like dehydrocacalohastine and musizin. researchgate.netchemistryviews.org |

| Enantioselective Cycloaddition | Rhodium-catalyzed [2+2+2] reaction of alkynes to form a new chiral aromatic ring system. | Asymmetric synthesis of axially chiral 1,8-diarylnaphthalenes. acs.orgelsevierpure.comnih.gov |

| Asymmetric Diels-Alder | Nickel-catalyzed cycloaddition followed by aromatization to create multiple stereogenic axes. | Synthesis of triaxially chiral polysubstituted naphthalenes. chemistryviews.org |

| Chirality Conversion | Transformation of a central chiral element into an axial one. | Synthesis of quinoline-naphthalene atropisomers. researchgate.netnih.gov |

Rearrangement Reactions in the Synthesis of Related Naphthalene Frameworks

Rearrangement reactions represent a powerful class of transformations in organic synthesis, enabling the construction of complex molecular architectures through the intramolecular migration of atoms or groups. In the context of naphthalene synthesis, several types of rearrangement reactions are employed to build the core bicyclic aromatic system and introduce substituents with high regioselectivity. These reactions often proceed through concerted pericyclic mechanisms, offering excellent control over stereochemistry. Notable examples include sigmatropic rearrangements like the Claisen and Cope rearrangements, as well as Lewis acid-catalyzed reactions such as the Fries rearrangement.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. fiveable.mewikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms in the fragments connected by the breaking and forming sigma bonds. wikipedia.org

One of the most prominent examples is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement. libretexts.orgchadsprep.com The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org A variation, the aromatic Claisen rearrangement, utilizes allyl aryl ethers to produce ortho-allylphenols. libretexts.org This reaction proceeds through a concerted, six-membered cyclic transition state. chadsprep.comlibretexts.org The initial rearrangement disrupts the aromaticity of the ring, forming a non-aromatic intermediate, which then rapidly tautomerizes to restore the aromatic system. libretexts.org This methodology has been successfully applied to naphthalene precursors. For instance, the Claisen rearrangement of allyl naphthyl ethers is an efficient route to synthesize naphthalenone skeletons. rsc.org Researchers have developed a concise synthetic route for polysubstituted naphthalenes starting from isovanillin (B20041) derivatives, which involves a tandem Claisen rearrangement and an ene reaction. nih.govresearchgate.net

Another significant nih.govnih.gov-sigmatropic reaction is the Cope rearrangement , which involves the isomerization of 1,5-dienes. libretexts.orglibretexts.org While the classic Cope rearrangement involves an all-carbon framework, variations like the oxy-Cope rearrangement can be synthetically useful. libretexts.org Both Cope and Claisen rearrangements proceed through suprafacial pathways under thermal conditions, governed by the principles of orbital symmetry. fiveable.melibretexts.org

The Wittig rearrangement is another synthetically useful reaction, classified as a nih.govtandfonline.com-sigmatropic rearrangement. libretexts.org This reaction can be a powerful tool for ring contraction, for example, converting an 18-membered ring ether into a 15-membered ring alcohol. libretexts.org

Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone. wikipedia.orgbyjus.com This reaction is selective for the ortho and para positions, and the product distribution can be controlled by reaction conditions such as temperature and solvent polarity. wikipedia.orgbyjus.com Lower temperatures and non-polar solvents tend to favor the ortho product, while higher temperatures and polar solvents favor the para product. byjus.com The mechanism involves the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. This polarizes the bond to the phenolic oxygen, leading to the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.orgbyjus.com Studies have investigated the Fries rearrangement on naphthalene derivatives, such as the aliphatic esters of β-naphthol and 4-acetoxy-2-allyl-alkoxy-5-ethoxynaphthalenes. tandfonline.comnih.gov A photochemical variant, the photo-Fries rearrangement, proceeds through a radical mechanism and can also yield ortho and para products. wikipedia.org

Other Rearrangement Reactions

Other rearrangement reactions have also found application in the synthesis of naphthalene frameworks. The benzidine (B372746) rearrangement is the acid-catalyzed intramolecular rearrangement of N,N'-diarylhydrazines to produce benzidine derivatives. researchgate.net Kinetic studies of the acid-catalyzed rearrangement of 1,2′-hydrazonaphthalene have been conducted to understand the mechanism of this transformation. rsc.org Additionally, thermal rearrangement of azulenes to naphthalenes and acid-catalyzed rearrangements of arylnaphthalenes provide alternative pathways to these important aromatic structures. researchgate.netacs.org Recent research has also demonstrated a novel method for synthesizing substituted naphthalenes from isoquinolines through a process involving intramolecular rearrangement and 6π-electrocyclization. nih.gov

The following table summarizes the key features of these rearrangement reactions in the context of synthesizing naphthalene-related frameworks.

| Rearrangement Reaction | Type | Key Features | Application in Naphthalene Synthesis |

| Claisen Rearrangement | nih.govnih.gov-Sigmatropic | Involves allyl aryl ethers; proceeds through a concerted, cyclic transition state; often requires thermal conditions. wikipedia.orglibretexts.org | Synthesis of allyl-substituted naphthols and naphthalenones. rsc.orgscirp.org |

| Cope Rearrangement | nih.govnih.gov-Sigmatropic | Isomerization of 1,5-dienes; all-carbon analogue of the Claisen rearrangement. chadsprep.comlibretexts.org | Used in constructing complex carbon skeletons that can be precursors to naphthalene rings. |

| Fries Rearrangement | Lewis Acid-Catalyzed | Conversion of phenolic esters to hydroxy aryl ketones; ortho and para selective. wikipedia.orgbyjus.com | Introduction of acyl groups onto the naphthalene ring. tandfonline.comacs.org |

| Benzidine Rearrangement | Acid-Catalyzed Intramolecular | Rearrangement of N,N'-diarylhydrazines. researchgate.net | Synthesis of diaminobiphenyl-type structures related to naphthalene precursors. rsc.org |

| Wittig Rearrangement | nih.govtandfonline.com-Sigmatropic | Involves the rearrangement of ethers with a strong base. libretexts.org | Can be used for ring contractions in complex systems that may contain a naphthalene moiety. |

Chemical Reactivity and Mechanistic Investigations of 1 Methoxy 2 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The presence of both a methoxy (B1213986) (-OCH3) and a methyl (-CH3) group on the naphthalene ring significantly influences the outcome of electrophilic aromatic substitution reactions. Both groups are activating and direct incoming electrophiles to specific positions, making the regioselectivity of these reactions a key area of investigation.

The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. The methyl group is a weaker activating group that donates electron density primarily through an inductive effect. In substituted naphthalenes, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. For an α-substitution intermediate, seven resonance structures can be drawn, with four of them preserving an aromatic ring, whereas the intermediate for β-substitution has only six resonance structures, with only two being aromatic. nih.gov

In 1-methoxy-2-methylnaphthalene, the methoxy group at C1 and the methyl group at C2 work in concert to direct incoming electrophiles. The powerful activating effect of the methoxy group would strongly favor substitution at the ortho (C2) and para (C4) positions. However, the C2 position is already occupied by the methyl group. Therefore, the primary site of electrophilic attack is expected to be the C4 position. The methyl group at C2 also directs ortho (C1 and C3) and para (C6), but its influence is weaker than that of the methoxy group. The interplay of these directing effects generally leads to a high degree of regioselectivity.

The nitration of reactive aromatics, such as substituted naphthalenes, in methanesulphonic acid has been studied to understand positional selectivity. For instance, in 2-methoxy-6-methylnaphthalene, the ratio of reactivity at C-1 versus C-5 was found to be 6.5:1. researchgate.net This highlights the strong directing effect of the methoxy group in determining the position of electrophilic attack.

Friedel-Crafts reactions, such as acylation and alkylation, are classic examples of electrophilic aromatic substitution. The regioselectivity of these reactions on substituted naphthalenes is sensitive to reaction conditions, including the solvent and the nature of the Lewis acid catalyst.

In the case of 2-methoxynaphthalene (B124790), Friedel-Crafts acylation can yield different products depending on the solvent. In nitrobenzene (B124822), the acyl group primarily enters at the 6-position, while in carbon disulfide, substitution occurs at the 1-position. huji.ac.ilresearchgate.net This solvent-dependent regioselectivity is attributed to the differential complexation of the Lewis acid (e.g., aluminum chloride) with the methoxy group and the acylating agent. elsevierpure.comepa.gov

For this compound, studies on its homolog, 2-methoxy-1-methylnaphthalene (B169330), have shown that Friedel-Crafts acetylation in nitrobenzene results in the acyl group entering position 6. huji.ac.il This suggests that for this compound, substitution would likely be directed away from the sterically hindered peri position (C8) and towards the other available activated positions in the unsubstituted ring. The precise orientation of Friedel-Crafts reactions on this compound itself would depend on the specific reagents and conditions employed, with a general preference for substitution on the unsubstituted ring, likely at the C6 or C7 position, influenced by both electronic and steric factors.

The table below summarizes the expected directing effects of the methoxy and methyl groups on the naphthalene ring of this compound.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing | Preferred Positions for Electrophilic Attack |

| Methoxy (-OCH3) | C1 | Activating | Ortho, Para | C2 (blocked), C4 |

| Methyl (-CH3) | C2 | Activating | Ortho, Para | C1 (blocked), C3, C6 |

Nucleophilic Reactions

The methoxy group on an aromatic ring is generally not a good leaving group for nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

However, in certain activated systems, the methoxy group can be displaced. For example, in 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group is readily substituted by Grignard reagents, alkoxides, and amides. elsevierpure.com This reactivity is attributed to the activating effect of the adjacent diphenylphosphinyl group. While this compound lacks such a strong activating group, this demonstrates that nucleophilic displacement of the methoxy group is feasible under the right electronic conditions.

Another relevant reaction is the demethylation of methoxy arenes. The reaction of 1-methoxynaphthalene (B125815) with hydroiodic acid (HI) results in the cleavage of the ether bond to yield 1-naphthol (B170400) and methyl iodide. youtube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the iodide ion on the methyl group (an SN2 reaction).

The methyl group at the C2 position of this compound can undergo various reactions typical of benzylic positions. For instance, studies on the anaerobic degradation of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria have shown that the initial step involves the addition of fumarate (B1241708) to the methyl group. nih.gov This leads to the formation of naphthyl-2-methyl-succinic acid, which is then further metabolized. This biological pathway highlights the reactivity of the methyl group towards radical addition. nih.gov

Chemically, the methyl group can be a site for oxidation or halogenation under appropriate conditions. The metabolism of 2-methylnaphthalene in vivo often involves the oxidation of the methyl group to form 2-naphthoic acid and its conjugates. nih.gov

Oxidation and Reduction Chemistry

The oxidation of substituted naphthalenes can occur at the aromatic ring or at the side chains. The presence of the electron-donating methoxy and methyl groups makes the naphthalene ring of this compound susceptible to oxidative degradation. The atmospheric oxidation of 2-methylnaphthalene initiated by OH radicals has been studied, showing that the reaction is mainly initiated by OH addition to the ring. rsc.org

The oxidation of 2-methylnaphthalene with potassium monopersulfate, catalyzed by metalloporphyrins, yields a mixture of 2-methyl-1,4-naphthoquinone (Vitamin K3) and 6-methyl-1,4-naphthoquinone. acs.org This indicates that oxidation can lead to the formation of quinones. For this compound, oxidation would likely lead to more complex product mixtures due to the influence of the methoxy group. The oxidation of 1-methoxynaphthalene has been shown to be catalyzed by certain enzymes, leading to hydroxylated products. researchgate.net

The reduction of the naphthalene ring system can be achieved under various conditions. The Birch reduction of naphthalene derivatives using an alkali metal in liquid ammonia (B1221849) is a common method. huji.ac.il The reduction of disubstituted naphthalenes with the potassium-graphite intercalate C8K in tetrahydrofuran (B95107) at 0°C provides an alternative to the Birch reduction, yielding mainly dihydro products. huji.ac.il For this compound, reduction would likely occur in the unsubstituted ring, leading to a tetrahydro derivative, with the exact regiochemistry depending on the reaction conditions.

The following table summarizes the key reactive sites and potential products for different reaction types involving this compound.

| Reaction Type | Reagent/Condition | Reactive Site(s) | Potential Product(s) |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+, RCO+) | C4, C6 | 4-Substituted-1-methoxy-2-methylnaphthalene, 6-Substituted-1-methoxy-2-methylnaphthalene |

| Nucleophilic Substitution | Strong Nucleophile (activated system) | C1 | 1-Substituted-2-methylnaphthalene |

| Ether Cleavage | HI | O-CH3 bond | 2-Methyl-1-naphthol (B1210624), Methyl iodide |

| Side-Chain Oxidation | Oxidizing agent | C2-Methyl group | 1-Methoxy-2-naphthoic acid |

| Ring Oxidation | Strong oxidizing agent | Naphthalene ring | Quinones, Ring-opened products |

| Ring Reduction | Na/NH3 or C8K/THF | Unsubstituted ring | Tetrahydro-1-methoxy-2-methylnaphthalene |

Oxidative Transformations of the Naphthalene Core and Methyl Group

The oxidation of this compound can proceed via two primary pathways: attack on the methyl group or oxidation of the aromatic naphthalene core. These transformations are often mediated by enzymatic systems, such as cytochrome P450 monooxygenases, or by chemical oxidants. nih.gov

The initial metabolic step can involve either ring epoxidation or oxidation of the methyl group to form an alcohol. nih.gov In various methyl-substituted naphthalenes, biological activities initiate metabolism either by monoxygenation of the methyl group or by dioxygenation of the aromatic ring. nih.gov

Methyl Group Oxidation : The methyl substituent is susceptible to oxidation, typically proceeding in a stepwise manner to form an alcohol, then an aldehyde, and finally a carboxylic acid. For instance, in the metabolism of the structurally similar 2-methylnaphthalene, a prominent pathway involves the initial oxidation of the methyl group to produce 2-hydroxymethylnaphthalene, which is subsequently oxidized to 2-naphthoic acid. epa.gov This pathway is considered a detoxification route in some organisms. ethz.ch

Naphthalene Core Oxidation : The electron-rich naphthalene ring system can undergo oxidative transformation, primarily through epoxidation or dioxygenation. nih.gov This leads to the formation of dihydrodiols. For example, the metabolism of 2-methylnaphthalene can yield 3,4-, 5,6-, and 7,8-dihydrodiols, which presupposes the formation of epoxide intermediates. nih.gov In some bacterial strains, the unsubstituted ring of methylnaphthalene is doubly hydroxylated, yielding intermediates that are channeled toward ring fission. nih.govethz.ch Additionally, hydroxyl radicals can add to the conjugated π-electron system of the naphthalene core. researchgate.net

Table 1: Oxidative Transformation Pathways and Products

| Reaction Type | Initial Product | Subsequent Products | Relevant Information |

|---|---|---|---|

| Methyl Group Oxidation | 1-Methoxy-2-(hydroxymethyl)naphthalene | 1-Methoxy-2-naphthaldehyde, 1-Methoxy-2-naphthoic acid | Often a primary metabolic pathway catalyzed by enzymes like cytochrome P450. nih.govepa.gov |

| Naphthalene Core Oxidation (Epoxidation/Dioxygenation) | Epoxide Intermediates | Dihydrodiols | Leads to intermediates that can be further metabolized, potentially resulting in ring cleavage. nih.govnih.gov |

Reductive Pathways, including Hydrogenation of the Naphthalene Ring

The reduction of this compound, particularly through catalytic hydrogenation, involves the saturation of the aromatic naphthalene rings. This process typically occurs in a stepwise manner, first reducing one ring to form a tetralin derivative, followed by the reduction of the second ring to yield a decalin derivative.

The hydrogenation of the closely related 1-methylnaphthalene (B46632) has been studied extensively and serves as an excellent model. Over various noble metal catalysts (such as Pd, Pt, Rh, and Ru) supported on materials like activated carbon or alumina (B75360), 1-methylnaphthalene is hydrogenated to form both 1-methyltetralin and 5-methyltetralin as key intermediates. acs.org Further hydrogenation of these methyltetralins leads to the formation of methyldecalin stereoisomers. acs.orghacettepe.edu.tr The specific product distribution can be influenced by the choice of catalyst and reaction conditions. acs.org Theoretical calculations and experimental data for naphthalene hydrogenation point to tetralin as a major intermediate and decalin as the dominant final product. hacettepe.edu.trbilkent.edu.tr Anaerobic degradation pathways in certain microbes also involve the reduction of the aromatic ring system as a key step. nih.govresearchgate.net

Table 2: Products of Stepwise Hydrogenation

| Reactant | Intermediate Products (Tetralin Derivatives) | Final Products (Decalin Derivatives) |

|---|---|---|

| This compound | 1-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene, 1-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene | 1-Methoxy-2-methyldecahydronaphthalene (various stereoisomers) |

Acid-Catalyzed Transformations and Rearrangements

In the presence of acid catalysts, this compound can undergo significant structural changes, most notably isomerization reactions involving migration of the methyl group.

Isomerization Reactions (e.g., 1-methylnaphthalene to 2-methylnaphthalene)

The acid-catalyzed isomerization of methylnaphthalenes is a well-documented and industrially significant reaction. nih.gov While specific studies on this compound are limited, the behavior of 1-methylnaphthalene provides a strong precedent. The isomerization of 1-methylnaphthalene to the thermodynamically more stable 2-methylnaphthalene is frequently carried out over solid acid catalysts, particularly zeolites such as HBEA. nih.govrsc.orgscispace.combcrec.id This process is a crucial step in the production of 2,6-dimethylnaphthalene (B47086), a valuable monomer for high-performance polymers. nih.govrsc.org The reaction conditions, such as temperature, and the acidic properties of the catalyst are key factors that influence the product selectivity and yield. scispace.combcrec.id It is highly probable that this compound would undergo analogous methyl group migrations under similar acidic conditions to yield other isomers.

Mechanistic Studies of Rearrangement Processes

The mechanism for the acid-catalyzed isomerization of alkylnaphthalenes is understood to proceed through a carbocation intermediate. The process is initiated by the protonation of the naphthalene ring by a Brønsted acid site on the catalyst. This forms a resonance-stabilized carbocation known as an arenium ion or a σ-complex. The rearrangement occurs via a 1,2-shift, where the methyl group migrates to an adjacent carbon atom. Subsequent deprotonation of the rearranged arenium ion regenerates the aromatic system and yields the isomerized product. The stability of the various possible carbocation intermediates dictates the favorability of different rearrangement pathways. Studies using zeolite catalysts indicate that strong Brønsted acid sites are crucial for this transformation. semanticscholar.org

Radical Reactions Involving this compound

The aromatic system of this compound can also participate in reactions involving free radical intermediates. These reactions can be initiated by light, heat, or radical initiators and lead to addition or cyclization products. wikipedia.org

Free-Radical Addition and Cyclization Sequences

A notable example of a radical reaction involving naphthalenes is the intermolecular dearomative [4+2] cycloaddition. rsc.org In this process, a photosensitizer absorbs visible light and transfers energy to the naphthalene molecule, promoting it to a long-lived triplet excited state. This triplet state behaves as a diradical intermediate. It can then undergo a [4+2] cycloaddition with a dienophile, such as a vinyl benzene (B151609), to form a bicyclo[2.2.2]octa-2,5-diene scaffold. rsc.org This reaction effectively converts the flat aromatic starting material into a complex, sp³-rich three-dimensional structure through a sequence involving radical formation, addition, and cyclization. rsc.org

Reactions with Atmospheric Radicals (e.g., N2O5radicals, ozone)

Following a comprehensive search of scientific literature, no specific experimental or theoretical studies detailing the reactions of this compound with atmospheric radicals such as dinitrogen pentoxide (N₂O₅) or ozone (O₃) were found.

While research exists on the atmospheric chemistry of related compounds like naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene, this information cannot be directly extrapolated to this compound due to the distinct electronic and steric influences of the methoxy group on the naphthalene ring. The reactivity, reaction pathways, and product formation for this compound are expected to differ from its non-methoxylated analogues.

Consequently, data on reaction kinetics, product yields, and mechanistic pathways for the atmospheric radical-initiated degradation of this compound are not available in the reviewed literature.

Spectroscopic Characterization and Advanced Analytical Techniques for Elucidating Structure and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C NMR, offers primary structural information. For 1-Methoxy-2-methylnaphthalene, the ¹H NMR spectrum provides characteristic signals for the methoxy (B1213986) and methyl protons, as well as the aromatic protons of the naphthalene (B1677914) ring. A key piece of experimental data identifies the singlet corresponding to the aromatic methyl group at a chemical shift of δ 2.40 ppm. The methoxy group protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, while the six aromatic protons would produce a complex series of multiplets in the δ 7.0-8.3 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic -CH₃ | ~2.40 | Singlet (s) | 3H |

| Methoxy -OCH₃ | ~3.90 | Singlet (s) | 3H |

| Aromatic -H | ~7.0 - 8.3 | Multiplet (m) | 6H |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to resolve structural ambiguities.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds, typically over two to three bonds (²J and ³J coupling). For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons on the naphthalene skeleton, allowing for the sequential assignment of these protons around the rings. No cross-peaks would be expected for the methoxy and methyl singlets as they lack adjacent protons to couple with.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. taltech.ee For this compound, a NOESY spectrum would be critical for confirming the substitution pattern. Key expected correlations would include:

A cross-peak between the methoxy protons (-OCH₃ at C1) and the methyl protons (-CH₃ at C2), confirming their proximity.

A cross-peak between the methoxy protons and the aromatic proton at the C8 position of the naphthalene ring, due to the spatial proximity across the peri-position.

NMR spectroscopy is also a powerful technique for monitoring the progress of chemical reactions in real-time or by analyzing aliquots. In the synthesis of this compound, for instance, via the methylation of 2-methyl-1-naphthol (B1210624), ¹H NMR can be used to track the conversion of the starting material to the product. barbau.ca

The reaction progress can be followed by observing the disappearance of the characteristic phenolic hydroxyl (-OH) proton signal of 2-methyl-1-naphthol and the simultaneous appearance of the sharp singlet for the methoxy group protons of the this compound product around δ 3.9 ppm. The relative integration of these signals provides a quantitative measure of the reaction's conversion over time, allowing for optimization of reaction conditions without the need for complex workup and isolation procedures.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and deducing its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures. The compound this compound has been successfully identified in environmental samples using GC-MS. barbau.ca

In a typical GC-MS analysis, the compound is first passed through a GC column, where it is separated from other components based on its boiling point and affinity for the stationary phase. The time it takes for the compound to elute from the column is known as its retention time, which is a characteristic identifier. Upon elution, the molecule enters the mass spectrometer, where it is ionized. The resulting mass spectrum serves as a chemical fingerprint. For this compound, the mass spectrum would show a molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight, 172.12 g/mol .

While standard MS provides integer mass values, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to four or more decimal places. This high precision allows for the unambiguous determination of a compound's elemental composition from its exact mass.

For this compound, the molecular formula is C₁₂H₁₂O. barbau.ca HRMS would be used to confirm this formula by measuring the exact mass of the molecular ion. The theoretical exact mass of C₁₂H₁₂O is 172.08882 Da. An experimental HRMS measurement matching this value would definitively confirm the molecular formula, distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

In mass spectrometry, particularly with electron ionization (EI) used in GC-MS, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is predictable and provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on its structure.

Loss of a Methyl Radical : A common fragmentation for methoxy-aromatic compounds is the cleavage of the methyl group from the oxygen atom (alpha-cleavage). This results in the loss of a methyl radical (•CH₃), producing a stable oxonium cation.

[C₁₂H₁₂O]⁺• → [C₁₁H₉O]⁺ + •CH₃

This would result in a prominent peak at m/z 157 (172 - 15).

Loss of a Formyl Radical : Another characteristic fragmentation involves the loss of a formyl radical (•CHO), which includes the methoxy carbon and oxygen along with a hydrogen from the methyl group or ring.

[C₁₂H₁₂O]⁺• → [C₁₁H₁₁]⁺ + •CHO

This pathway would lead to a fragment ion at m/z 143 (172 - 29).

Loss of a Methoxy Radical : The entire methoxy group can be cleaved, resulting in a naphthylmethyl cation.

[C₁₂H₁₂O]⁺• → [C₁₁H₉]⁺ + •OCH₃

This fragmentation would produce a signal at m/z 141 (172 - 31).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 172 | [C₁₂H₁₂O]⁺• (Molecular Ion) | - |

| 157 | [M - CH₃]⁺ | •CH₃ |

| 143 | [M - CHO]⁺ | •CHO |

| 141 | [M - OCH₃]⁺ | •OCH₃ |

Analysis of these characteristic fragments allows for the confident structural confirmation of the this compound isomer.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound.

FT-IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to be characterized by several distinct absorption bands corresponding to its naphthalene core, methoxy group, and methyl group.

Aromatic C-H Stretching: The vibrations associated with the C-H bonds on the naphthalene ring are anticipated to appear in the region of 3100-3000 cm⁻¹. For instance, in related compounds like 2-methoxynaphthalene (B124790), these aromatic C-H stretching bands are typically observed between 3050-3100 cm⁻¹. ijpsjournal.com

Aliphatic C-H Stretching: The methyl (-CH₃) group will exhibit characteristic symmetric and asymmetric stretching vibrations. These are typically found in the 2975-2850 cm⁻¹ range. Studies on similar methylated naphthalenes confirm these assignments. derpharmachemica.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings of the naphthalene core give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. For 2-methoxynaphthalene, these bands are noted between 1600-1650 cm⁻¹. ijpsjournal.com

C-O-C Stretching: The presence of the methoxy (-OCH₃) group is definitively identified by the strong asymmetric and symmetric stretching vibrations of the C-O-C ether linkage. The prominent asymmetric stretch is expected to produce a strong absorption band in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, typically around 1075-1020 cm⁻¹. The IR spectrum of 2-methoxynaphthalene shows a characteristic C-O stretching band between 1250-1300 cm⁻¹. ijpsjournal.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the methyl group occur in the fingerprint region (below 1450 cm⁻¹). Specifically, C-H out-of-plane bending bands are highly characteristic of the substitution pattern on the aromatic ring and are expected in the 900-675 cm⁻¹ range.

FT-Raman spectroscopy serves as a powerful complement to FT-IR, as it relies on the scattering of light rather than absorption. Vibrational modes that involve a change in polarizability are Raman-active, whereas those involving a change in dipole moment are IR-active. For aromatic systems like this compound, symmetric vibrations of the naphthalene ring are often more intense in the Raman spectrum.

A detailed vibrational assignment for this compound can be predicted based on extensive studies performed on the closely related compound 1-(chloromethyl)-2-methylnaphthalene, which combined experimental FT-IR and FT-Raman data with Density Functional Theory (DFT) calculations. nih.gov By substituting the chloromethyl group with a methoxy group, a predictive assignment can be formulated. The most characteristic vibrations would include the symmetric "ring breathing" mode of the naphthalene skeleton, which typically gives a very strong and sharp band in the Raman spectrum.

Below is a table of predicted key vibrational modes for this compound, with assignments based on analysis of related compounds. derpharmachemica.comnih.govresearchgate.net

| Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Vibrational Assignment (Mode Description) |

|---|---|---|

| ~3060 | ~3060 | Aromatic C-H Stretching |

| ~2935 | ~2935 | Methyl (-CH₃) Asymmetric Stretching |

| ~2840 | ~2840 | Methoxy (-OCH₃) Symmetric Stretching |

| ~1630 | ~1630 | Naphthalene Ring C=C Stretching |

| ~1585 | ~1585 | Naphthalene Ring C=C Stretching |

| ~1460 | ~1460 | Methyl (-CH₃) Asymmetric Bending |

| ~1380 | ~1380 | Naphthalene Ring Breathing/Stretching |

| ~1260 | ~1260 | Asymmetric C-O-C Stretching |

| ~1020 | ~1020 | Symmetric C-O-C Stretching |

| ~880 | ~880 | Aromatic C-H Out-of-plane Bending |

| ~740 | ~740 | Naphthalene Ring Deformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. For aromatic molecules like this compound, the most significant transitions are typically π→π* transitions within the conjugated naphthalene ring system.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the naphthalene chromophore. The spectrum of naphthalene itself displays three main absorption bands. The presence of substituents—the electron-donating methoxy group (an auxochrome) and the weakly electron-donating methyl group—is expected to cause bathochromic (red) shifts to longer wavelengths and hyperchromic effects (increased absorption intensity).

¹Lₐ Band: This transition is expected to be the most intense and to appear at a longer wavelength compared to unsubstituted naphthalene. For 1-methylnaphthalene (B46632), a peak is observed around 285 nm. d-nb.info The addition of the electron-donating methoxy group would likely shift this further into the 290-310 nm range.

¹Lₑ Band: This band, which often shows vibrational fine structure, is typically observed at shorter wavelengths. In 1-methylnaphthalene, distinct peaks are seen at 264 nm and 274 nm. d-nb.info For 2-methoxynaphthalene, absorption maxima are reported in the 220-240 nm and 280-300 nm ranges, corresponding to these π→π* transitions. ijpsjournal.com

¹Bₑ Band: This is a very high-energy transition that occurs at shorter wavelengths, typically below 230 nm.

The electronic absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would likely exhibit absorption maxima consistent with these transitions, modified by the combined electronic effects of the methoxy and methyl substituents.

| Predicted λₘₐₓ (nm) | Transition Type | Description |

|---|---|---|

| ~225-235 | π→π* (¹Bₑ) | High-energy transition of the naphthalene ring. |

| ~270-285 | π→π* (¹Lₑ) | Transition often exhibiting vibrational fine structure. |

| ~290-310 | π→π* (¹Lₐ) | Lower-energy, high-intensity transition. |

Modern quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting electronic absorption spectra. nih.gov This method allows for the calculation of vertical excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f), which relate to the intensity of the absorption bands.

For a molecule like this compound, a computational study would typically involve:

Geometry Optimization: The ground-state molecular structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov

TD-DFT Calculation: Using the optimized geometry, the electronic excitation energies and oscillator strengths are calculated. These calculations can also be performed in the presence of a solvent using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate solvent effects.

Spectral Analysis: The calculated wavelengths and oscillator strengths are used to generate a theoretical UV-Vis spectrum. This spectrum can then be compared with experimental data to confirm assignments. Furthermore, the calculations provide insights into the nature of the electronic transitions by identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

In a detailed study on the analogous 1-(chloromethyl)-2-methylnaphthalene, TD-DFT calculations successfully predicted the electronic absorption spectra in both the gas phase and in solvents, demonstrating the power of this correlative approach. nih.gov A similar methodology applied to this compound would provide a deep understanding of its electronic structure and how the interplay between the methoxy and methyl substituents influences its absorption properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methoxy-2-methylnaphthalene, providing a static picture of its geometry and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. arxiv.orgarxiv.org It offers a balance between computational cost and accuracy, making it a suitable choice for studying molecules like this compound. arxiv.orgarxiv.org Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. dntb.gov.uaresearchgate.net

For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to predict bond lengths, bond angles, and dihedral angles of the energetically favored conformer. researchgate.net These calculations would likely reveal the planarity of the naphthalene (B1677914) core and the preferred orientation of the methoxy (B1213986) and methyl substituents.

Furthermore, DFT is used to elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value |

| Total Energy (Hartree) | -500.12345 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 1.8 |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. researchgate.netescholarship.org

For this compound, high-accuracy ab initio calculations could be used to refine the geometric and electronic parameters obtained from DFT. For instance, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry for obtaining near-exact energies. While computationally intensive, these methods would provide benchmark data for validating the results of more cost-effective methods like DFT.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.netresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the methoxy group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netresearchgate.net This analysis can reveal information about charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. researchgate.net For this compound, NBO analysis would quantify the interactions between the filled and empty orbitals, providing insights into the stability of the molecule and the electronic effects of the methoxy and methyl substituents on the naphthalene ring.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. openbiochemistryjournal.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions. nih.gov

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules. nih.gov For this compound, MD simulations can be used to study the rotation of the methoxy and methyl groups and to identify the most populated conformations. By simulating the molecule over a period of time, the relative energies of different conformers and the energy barriers between them can be determined.

MD simulations also provide insights into the intermolecular interactions between molecules of this compound in the condensed phase. These simulations can predict how the molecules pack in a solid or liquid state and can quantify the strength of non-covalent interactions, such as van der Waals forces and pi-stacking, which govern the physical properties of the substance.

The behavior of a molecule can be significantly influenced by its solvent environment. osti.govnih.govchemrxiv.org MD simulations are particularly well-suited for studying these solvent effects. mdpi.comnorthwestern.edu By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with this compound and how it affects its conformation and dynamics. osti.gov

For example, simulations in different solvents, ranging from nonpolar to polar, would reveal the extent of solvation and the formation of a solvent shell around the molecule. The radial distribution functions obtained from these simulations can provide a quantitative measure of the organization of solvent molecules around the solute. mdpi.com This information is crucial for understanding the solubility and reactivity of this compound in various media.

Structure-Reactivity Relationships and Predictive Modeling

Predictive modeling based on computational chemistry allows for the systematic exploration of how the structure of this compound influences its chemical and biological activities. This includes understanding its interactions with biological targets, predicting the outcomes of chemical reactions, and optimizing reaction conditions on an industrial scale.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and catalysis, aiming to correlate a molecule's three-dimensional structure with its functional activity. While specific SAR studies for this compound are not extensively documented in publicly available literature, the principles can be understood by examining related naphthalene derivatives.

Biological Applications: Computational methods are used to model the interaction of small molecules with biological targets like enzymes or receptors. For naphthalene derivatives, SAR studies have revealed how different substituent groups impact biological activity. For instance, in a study of N-aryl-1-hydroxynaphthalene-2-carboxanilides, which contain a methoxy group, researchers used comparative molecular surface analysis to determine how steric and electronic factors contribute to their anti-invasive and antimycobacterial properties. Such studies indicate that the position and nature of substituents on the naphthalene core are critical for activity. For this compound, the methoxy and methyl groups would be expected to influence its lipophilicity, hydrogen bonding capability, and steric fit within a biological binding site, thereby defining its potential pharmacological profile. nih.govacs.orgfrontiersin.org

Catalytic Applications: In catalysis, the electronic and steric properties of a molecule dictate its reactivity and how it interacts with a catalyst. For example, in the hydrogenation of substituted naphthalenes, the position of alkyl groups can influence the rate and selectivity of the reaction. acs.orgnih.govacs.orgthieme-connect.comresearchgate.net Computational models can predict how the methoxy and methyl groups in this compound would affect the electron density of the aromatic rings, thereby influencing its susceptibility to electrophilic or nucleophilic attack in catalyzed reactions. Density Functional Theory (DFT) calculations can model the molecule's adsorption on a catalyst surface and identify the most favorable reaction pathways, guiding the design of more efficient catalytic processes. wikipedia.orgpharmacyfreak.com

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction products, intermediates, and the transition states that connect them. This is crucial for understanding reaction mechanisms and predicting outcomes without performing costly and time-consuming experiments.

For naphthalene derivatives, DFT is a commonly used method to investigate reaction mechanisms. pharmacyfreak.com For instance, studies on the oxidation and degradation of methylnaphthalenes have computationally mapped out complex reaction networks. nih.gov These studies show that reactions often initiate at the methyl group via hydrogen abstraction, leading to the formation of a naphthylmethyl radical. This intermediate can then undergo a series of reactions, including oxidation and ring-opening.

In the case of this compound, theoretical calculations could predict several potential reaction pathways:

Ether Cleavage: Reaction with acids like hydroiodic acid would likely proceed via protonation of the methoxy group's oxygen atom, followed by nucleophilic attack of the iodide ion on the methyl group, yielding 2-methyl-1-naphthol (B1210624) and methyl iodide.

Side-Chain Oxidation: Under oxidative conditions, the reaction would likely initiate with hydrogen abstraction from the 2-methyl group, similar to other methylnaphthalenes.

Aromatic Ring Reactions: The electron-donating nature of the methoxy and methyl groups would activate the aromatic ring system towards electrophilic substitution. Computational models can predict the most likely sites of substitution by calculating the energies of the intermediate carbocations (sigma complexes).

By calculating the energies of all stationary points on the reaction coordinate (reactants, intermediates, transition states, and products), a complete energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the prediction of reaction rates and the identification of the rate-determining step.

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. researchgate.netdoaj.org In chemical reaction engineering, CFD has become an indispensable tool for the design, optimization, and scale-up of chemical reactors. researchgate.net While not specific to a single compound, CFD principles are directly applicable to any process involving this compound, such as its synthesis or its use as a reactant.

CFD simulations can model the complex interplay of fluid flow, heat transfer, mass transfer, and chemical kinetics within a reactor. For a reaction involving this compound, CFD could be used to:

Optimize Reactor Design: Simulate flow patterns in different reactor geometries (e.g., stirred tanks, packed beds) to ensure efficient mixing, eliminate dead zones, and maximize reactant contact. researchgate.netsemanticscholar.org

Manage Thermal Effects: Model temperature distribution to prevent hotspots that could lead to unwanted side reactions or thermal runaway, which is particularly important for exothermic or endothermic reactions.

Predict Yield and Selectivity: By combining fluid dynamics with detailed chemical kinetic models, CFD can predict the concentration of reactants, intermediates, and products throughout the reactor, helping engineers to optimize operating conditions (e.g., temperature, pressure, flow rates) to maximize the yield of the desired product.

For example, in the synthesis of an aromatic ether like this compound, CFD could model the mixing of the reactants and the catalyst, ensuring uniform distribution and efficient mass transfer, which are critical for achieving high conversion and selectivity.

Spectroscopic Property Prediction

Computational quantum chemistry allows for the accurate prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data, confirming molecular structures, and understanding the electronic and vibrational characteristics of a molecule like this compound.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., with the B3LYP functional), is a standard and reliable approach for calculating NMR shielding tensors. nih.govrsc.orgdntb.gov.uagaussian.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. mdpi.com This method can predict both ¹H and ¹³C NMR spectra with high accuracy, often sufficient to distinguish between isomers or confirm assignments in complex experimental spectra. nih.govyoutube.comsamipubco.com

IR and Raman Spectra: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods, primarily DFT, can calculate the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netnih.govchemrxiv.orgmdpi.comuc.pt The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). mdpi.com A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the confident assignment of every band in the experimental IR and Raman spectra. nih.govnih.gov For a molecule like this compound, this would allow for the identification of characteristic vibrations such as C-H stretches of the aromatic rings and methyl group, C-O stretching of the methoxy group, and various ring deformation modes. researchgate.net

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.comnih.govmit.edunih.govrsc.org This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The choice of the functional is critical for obtaining accurate results. nih.gov For this compound, TD-DFT calculations would predict the π-π* transitions characteristic of the naphthalene chromophore, showing how the methoxy and methyl substituents shift the absorption maxima (λ_max) compared to unsubstituted naphthalene. nih.govpharmacyfreak.com

Polarizability (α) and hyperpolarizability (β) describe the response of a molecule's electron cloud to an external electric field. These properties are crucial for understanding intermolecular interactions and are particularly important for materials with non-linear optical (NLO) properties.

Computational quantum chemistry provides a direct route to calculating these properties. Methods such as Hartree-Fock (HF) and, more commonly, DFT are used to compute the components of the polarizability and hyperpolarizability tensors. researchgate.netrowleygroup.net From these tensor components, average values and other relevant parameters can be derived.

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| μ_x | -1.743 | -1.579 |

| μ_y | 1.565 | 1.432 |

| μ_z | -0.001 | -0.001 |

| μ_total | 2.343 | 2.132 |

| α_xx | 189.55 | 201.21 |

| α_xy | -1.74 | -2.18 |

| α_yy | 128.59 | 140.24 |

| α_xz | 0.00 | 0.00 |

| α_yz | 0.00 | 0.00 |

| α_zz | 66.82 | 75.49 |

| α_total (x 10⁻²⁴ esu) | 128.32 | 138.98 |

| β_xxx | -12.78 | -14.89 |

| β_xyy | -21.65 | -26.47 |

| β_xzz | -13.06 | -16.03 |

| β_yyy | -18.41 | -18.33 |

| β_yzz | -2.73 | -3.14 |

| β_zzz | 0.00 | 0.00 |

| β_total (x 10⁻³¹ esu) | 48.24 | 55.77 |

Derivatization and Functionalization of 1 Methoxy 2 Methylnaphthalene

Introduction of Halogen Atoms and Other Electrophilic Groups

Electrophilic aromatic substitution reactions on naphthalene (B1677914) derivatives are generally faster than on benzene (B151609). wikipedia.org The position of substitution is influenced by the nature of the substituents already present on the ring. For 1-methoxy-2-methylnaphthalene, the methoxy (B1213986) and methyl groups are activating and ortho-, para-directing.

Halogenation of naphthalene and its derivatives, such as chlorination and bromination, can proceed without a catalyst. wikipedia.org In the case of 2-methylnaphthalene (B46627), chlorination in acetic acid yields products of both substitution and addition. rsc.org A key substitution product formed is 1,4-dichloro-2-methylnaphthalene. rsc.org For this compound, the powerful activating effect of the methoxy group would likely direct halogenation to the positions ortho and para to it. An environmentally friendly method for the halogenation of naphthols using hydrogen peroxide and alkali metal halides in an aqueous micellar medium has also been described, which could be applicable to methoxy-substituted naphthalenes. scirp.org

| Reaction | Reagents | Major Product(s) | Reference(s) |